(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
Description
“(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate” is a synthetic small molecule featuring a hybrid structure combining indole and benzofuran moieties, linked via a conjugated methylidene group. The molecule’s complexity arises from its multiple functional groups, including methoxy substituents and an ester linkage, which influence its physicochemical and pharmacological properties.
The compound’s indole core is analogous to natural alkaloids, while the benzofuran moiety is common in synthetic pharmaceuticals. Such structural attributes position it within a broader class of ferroptosis-inducing agents (FINs), which include both synthetic and natural compounds .
Properties
Molecular Formula |
C29H25NO6 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C29H25NO6/c1-5-30-16-18(22-15-19(33-3)10-12-23(22)30)14-26-27(31)21-11-13-24(17(2)28(21)35-26)36-29(32)20-8-6-7-9-25(20)34-4/h6-16H,5H2,1-4H3/b26-14+ |
InChI Key |
JMTUMXZYNCBOKD-VULFUBBASA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5OC)C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Construction of the Benzofuran Ring: The benzofuran ring can be formed through a cyclization reaction involving a phenol derivative and an α-haloketone.
Esterification: The methoxybenzoate ester group is introduced through an esterification reaction using methoxybenzoic acid and an alcohol derivative.
Condensation Reaction: The final step involves a condensation reaction between the indole and benzofuran intermediates to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzofuran ring, converting them to alcohols.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Alcohol derivatives of the benzofuran ring.
Substitution Products: Compounds with substituted methoxy groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzofuran ring can also participate in binding interactions with proteins, affecting their function. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with three key classes of molecules:
Indole-based FINs : Derivatives like erastin and imidazole ketone erastin (IKE) feature indole-like structures but lack the benzofuran-ester hybrid.
Benzofuran derivatives : Molecules such as 7-methyl-3-oxo-benzofuran analogues are studied for anti-inflammatory properties but often omit the indole-methoxybenzoate linkage.
Natural FINs : Plant-derived compounds (e.g., artemisinin) induce ferroptosis but differ in core scaffolds and substituent patterns.
Table 1: Structural and Functional Comparison
Pharmacological and Mechanistic Differences
- However, empirical data are needed to confirm this .
- Selectivity: Unlike non-selective natural FINs (e.g., artemisinin), synthetic hybrids like the target compound may exploit cancer-specific lipid metabolism, as observed in oral squamous cell carcinoma (OSCC) models where FINs show preferential toxicity toward malignant cells .
- Solubility and Delivery : The ester group in the target compound could improve solubility compared to purely aromatic FINs. Poly(ethylene glycol) diacrylate (PEGDA)-based 3D culture systems (as in ) might serve as platforms to test its stability and diffusion in tissue-mimetic environments .
Bioactivity in Diverse Models
- Cancer Therapeutics: highlights that OSCC cells exhibit heightened sensitivity to FINs compared to normal epithelial cells, suggesting a therapeutic window for the target compound if it shares this mechanism .
- Insecticidal Activity : While structurally distinct from plant-derived insecticides (e.g., C. gigantea extract in ), the compound’s methoxy groups might interfere with insect cytochrome P450 enzymes, though this remains speculative .
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic molecule that integrates multiple functional groups, including indole, benzofuran, and methoxybenzoate moieties. Its structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Significance
The presence of an indole ring is noteworthy as indole derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The benzofuran core also contributes to the compound's pharmacological profile, as benzofuran derivatives have shown promising results in various therapeutic contexts.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, leading to alterations in their activity and triggering a cascade of biochemical events that modulate cellular pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies on related indole and benzofuran derivatives have demonstrated effectiveness against a range of pathogens:
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| Indole Derivative A | Staphylococcus aureus | 20 |
| Benzofuran Derivative B | Escherichia coli | 40 |
| Hybrid C | Methicillin-resistant S. aureus (MRSA) | 30 |
These findings suggest that the target compound may also possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Indole-based compounds are often investigated for their anticancer properties. Preliminary studies indicate that derivatives similar to the target compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Study | Cell Line | Effect |
|---|---|---|
| Study 1 | MCF-7 | Increased apoptosis by 33% |
| Study 2 | HeLa | Cell cycle arrest at G2/M phase |
These results highlight the potential of the target compound in cancer therapy.
Anti-inflammatory Properties
The compound's structure suggests it may exhibit anti-inflammatory effects. Research on related compounds has shown varying degrees of cyclooxygenase (COX) inhibition:
| Compound | COX-I Inhibition (IC50 µM) | COX-II Inhibition (IC50 µM) |
|---|---|---|
| Compound D | 15 | 5 |
| Compound E | 10 | 3 |
The promising COX-II inhibitory activity indicates potential for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several indole derivatives, it was found that compounds similar to the target exhibited MIC values significantly lower than standard antibiotics against MRSA and E. coli. This suggests a potential for development into novel antimicrobial agents.
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer effects of indole-benzofuran hybrids demonstrated that these compounds could inhibit tumor growth in vivo models. The study reported a reduction in tumor size by approximately 40% compared to control groups.
Q & A
Q. What are the optimal synthetic routes for synthesizing (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate, and how can purity be ensured?
Methodological Answer:
- Synthetic Route Design : Utilize a multi-step approach inspired by benzoxazole and benzofuran synthesis protocols. For example, coupling a 1-ethyl-5-methoxyindole precursor with a benzofuran derivative via a condensation reaction (similar to the synthesis of methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) .
- Key Parameters :
- Purification : Employ recrystallization or column chromatography. Monitor purity via HPLC or NMR, comparing spectral data to crystallographically resolved analogs (e.g., related indole-benzofuran structures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry (e.g., as demonstrated for (E)-2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol) .
- NMR Analysis : Use 2D NMR (COSY, HSQC) to assign proton environments, focusing on methoxy, indole, and benzofuran moieties. Compare shifts to structurally similar compounds (e.g., 2-arylbenzofurans) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect fragmentation patterns indicative of the ester and indole groups.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?
Methodological Answer:
- Software Tools : Use Discovery Studio for molecular docking and Gaussian for DFT calculations. Model the compound’s electronic properties (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Binding Studies : Perform docking simulations with targets like serotonin or histamine receptors (referencing indole derivatives’ biological activity) .
- Validation : Compare computational results with experimental data (e.g., crystallographic bond lengths/angles) to refine force fields .
Q. What experimental strategies resolve contradictions in observed vs. theoretical biological activity data?
Methodological Answer:
- Hypothesis Testing : If in vitro activity diverges from computational predictions:
- Solubility Assessment : Measure solubility in DMSO/PBS to rule out aggregation artifacts.
- Metabolic Stability : Use liver microsome assays to check for rapid degradation.
- Isomerization Risk : Monitor (E/Z) isomerization via HPLC under physiological conditions (methoxy groups may stabilize configurations) .
- Statistical Analysis : Apply inferential statistics (e.g., ANOVA) to distinguish biological noise from true effects, as emphasized in research chemistry curricula .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., methoxy groups on benzofuran/indole) using combinatorial chemistry libraries .
- Biological Assays : Test analogs against targets like serotonin receptors, using dose-response curves (IC50/EC50) to quantify potency .
- Data Correlation : Plot substituent electronic parameters (Hammett σ) against activity to identify pharmacophoric features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
